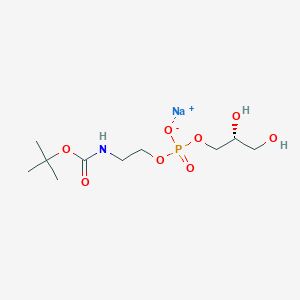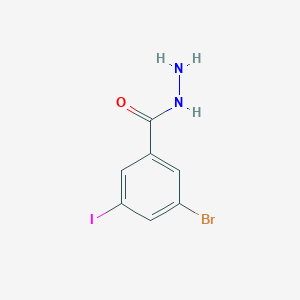
3-Bromo-5-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively, and the carboxylic acid group is converted to a hydrazide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodobenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 3-Bromo-5-iodobenzoic acid.
Conversion to Hydrazide: The carboxylic acid group of 3-Bromo-5-iodobenzoic acid is converted to a hydrazide group using hydrazine hydrate under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-iodobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid catalyst can be used for condensation reactions.
Major Products:
Hydrazones: Formed from the reaction of this compound with aldehydes or ketones.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-iodobenzohydrazide involves its interaction with biological molecules:
Comparación Con Compuestos Similares
3-Bromo-5-iodobenzoic acid: The parent compound from which 3-Bromo-5-iodobenzohydrazide is derived.
3-Bromo-5-iodoaniline: Another derivative of 3-Bromo-5-iodobenzoic acid with an amino group instead of a hydrazide group.
Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms on the benzene ring, as well as the hydrazide functional group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C7H6BrIN2O |
|---|---|
Peso molecular |
340.94 g/mol |
Nombre IUPAC |
3-bromo-5-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) |
Clave InChI |
AEVXOFWTMFVLBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)I)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


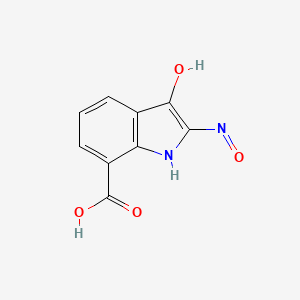

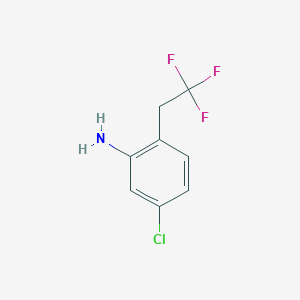
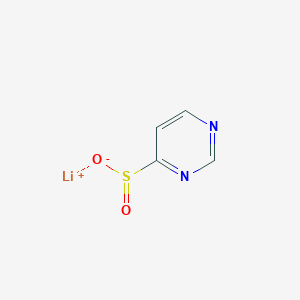
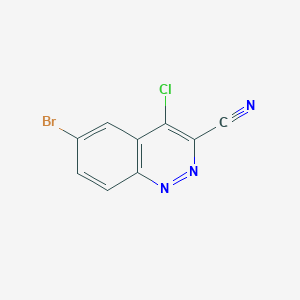
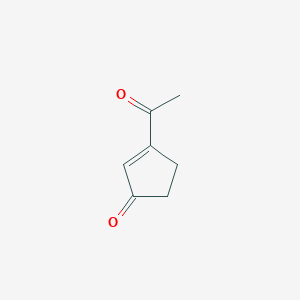
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
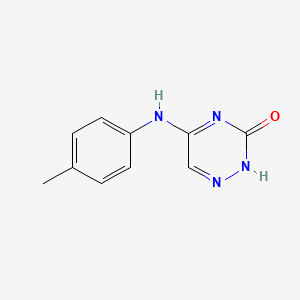
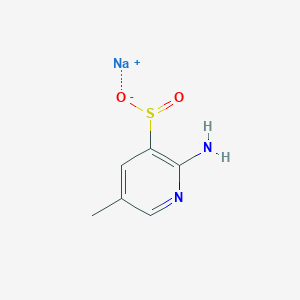

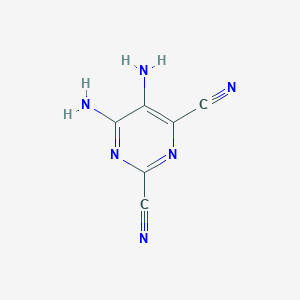
![(6-Chloro-[3,4'-bipyridin]-5-yl)methanol](/img/structure/B13118754.png)

